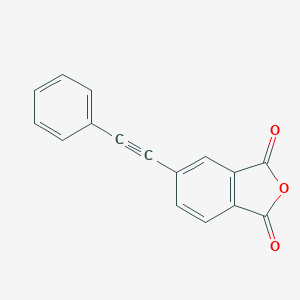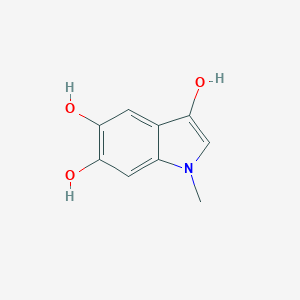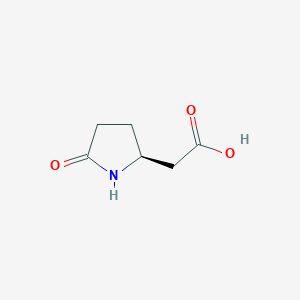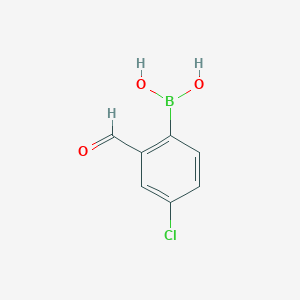
4-Phenylethynylphthalic Anhydride
Descripción general
Descripción
4-Phenylethynylphthalic Anhydride: is an organic compound with the molecular formula C16H8O3. It is a derivative of phthalic anhydride, where a phenylethynyl group is attached to the fourth position of the phthalic anhydride ring. This compound is known for its use as an end-capping agent in the synthesis of polyimides, which are high-performance polymers with excellent thermal and mechanical properties .
Mecanismo De Acción
Target of Action
4-Phenylethynylphthalic Anhydride, also known as 5-(Phenylethynyl)isobenzofuran-1,3-dione, is primarily used as an end-capping agent for polyimides . Polyimides are polymers known for their excellent thermal and oxidative stability, as well as their mechanical properties . The compound’s primary targets are therefore the polyimide chains, where it acts to improve their thermal stability, solvent resistance, and processibility .
Mode of Action
The compound interacts with its targets through a process known as end-capping. In this process, the this compound molecule attaches to the ends of the polyimide chains . This attachment is facilitated by a Sonogashira coupling reaction, a type of cross-coupling reaction that forms a carbon-carbon bond between an alkyne and a halide .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of polyimides. The compound acts as an end-capping agent, which can improve the thermal stability, solvent resistance, and processibility of polyimides . This can have downstream effects on the properties of materials made from these polyimides, potentially enhancing their performance in various applications.
Result of Action
The result of this compound’s action is the formation of end-capped polyimides. These polyimides exhibit improved thermal stability, solvent resistance, and processibility compared to non-end-capped polyimides . This can enhance the performance of materials made from these polyimides in various applications, including aerospace and microelectronics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the compound’s solubility in various solvents can impact its efficacy in different applications . Safety precautions must also be taken when handling this compound, including the use of personal protective equipment such as gloves and goggles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylethynylphthalic Anhydride typically involves the Sonogashira coupling reaction. The starting material, 4-bromophthalic anhydride, reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst in an aqueous medium. The reaction proceeds under mild conditions, and the product is obtained in good yield after acidification and dehydration .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using cost-effective and environmentally friendly methods. One such method involves the use of 4-chlorophthalic anhydride and phenylacetylene, with dichlorobis(triphenylphosphine)palladium(II) as the catalyst. This method reduces production costs and simplifies the reaction process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylethynylphthalic Anhydride undergoes various chemical reactions, including:
Substitution Reactions: The phenylethynyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Enhance the efficiency of the coupling reactions.
Acidic and Basic Conditions: Used for the purification and isolation of the compound.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 4-Phenylethynylphthalic Anhydride is widely used in the synthesis of polyimides, which are essential materials in the aerospace and electronics industries due to their high thermal stability and mechanical strength .
Biology and Medicine:
Industry: In the industrial sector, this compound is used to produce high-performance polymers that are resistant to heat and chemicals. These polymers are used in the manufacturing of electronic components, coatings, and adhesives .
Comparación Con Compuestos Similares
4-Bromophthalic Anhydride: Used as a starting material in the synthesis of 4-Phenylethynylphthalic Anhydride.
4-Chlorophthalic Anhydride: Another starting material used in alternative synthetic routes.
Phenylacetylene: A key reagent in the coupling reactions.
Uniqueness: this compound is unique due to its phenylethynyl group, which imparts superior thermal stability and mechanical properties to the polyimides it helps synthesize. This makes it a valuable compound in the production of high-performance materials .
Propiedades
IUPAC Name |
5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGRRPUXXWPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074386 | |
| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119389-05-8 | |
| Record name | 4-(Phenylethynyl)phthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)









![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)


